4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine typically involves the reaction of 5-methylbenzo[d]oxazole with a biphenyl derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine can be compared with other benzoxazole derivatives, such as:
5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine: Similar in structure but may have different substituents on the benzoxazole or biphenyl rings.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with potent antimicrobial and anticancer activities.
N-Methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity and low cytotoxicity.
These comparisons highlight the uniqueness of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine in terms of its specific applications and properties.
Properties
CAS No. |
139036-50-3 |
---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2O/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
InChI Key |
FONBBLAOPRKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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